(Z)-2-cyano-2-(5-(4-ethoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide
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Overview
Description
The compound is a thiazolidine derivative with various functional groups attached, including a cyano group, an ethoxybenzyl group, and a phenylacetamide group. Thiazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazolidine ring, along with the various functional groups attached to it. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the cyano group might undergo reactions such as hydrolysis, reduction, or nucleophilic addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar cyano and amide groups might increase its solubility in polar solvents .Scientific Research Applications
Anticancer Activity
The compound has been studied for its potential in cancer treatment. Research has indicated that various derivatives of this compound exhibit anticancer activity. For example, the derivatives of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamide have shown promising results in inhibiting the growth of certain cancer cell lines, including CNS, kidney, and breast cancers (Kryshchyshyn-Dylevych, 2020). Another study reported significant cytotoxic effects of 2-(5-R-benzyl-4-oxo-3-arylthiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamides against leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).
Antiviral Activity
The compound has also shown moderate antiviral activity. Specifically, cyano-(4-oxo-3-phenylthiazolidin-2-ylidene)-acetic acid ethyl ester, a derivative, exhibited this activity (Kaminskyy, Gzella, & Lesyk, 2014).
Antibacterial and Antifungal Properties
Additionally, derivatives of this compound have been found to possess antibacterial and antifungal properties. A study involving the synthesis of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides indicated potential therapeutic intervention against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Anti-inflammatory Applications
Research has also explored the use of this compound in the development of non-steroidal anti-inflammatory drugs (NSAIDs). A study synthesized derivatives incorporating the 4-thiazolidinone core and identified compounds with significant anti-exudative activity, comparable to classic NSAIDs like Diclofenac (Golota et al., 2015).
Potential in Cosmetic Applications
The compound has been explored for its potential in cosmetic applications, particularly as a tyrosinase inhibitor for skin-whitening. A derivative showed promising results in inhibiting melanin production, offering potential as a skin-whitening agent (Jung et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2Z)-2-cyano-2-[5-[(4-ethoxyphenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-2-33-22-15-13-19(14-16-22)17-24-26(32)30(21-11-7-4-8-12-21)27(34-24)23(18-28)25(31)29-20-9-5-3-6-10-20/h3-16,24H,2,17H2,1H3,(H,29,31)/b27-23- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJBNVAVFIGHFG-VYIQYICTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC3=CC=CC=C3)S2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC3=CC=CC=C3)/S2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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